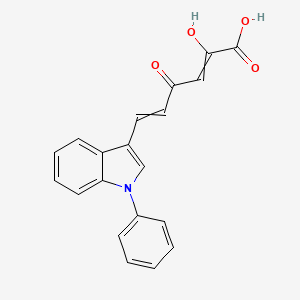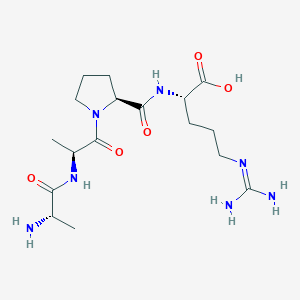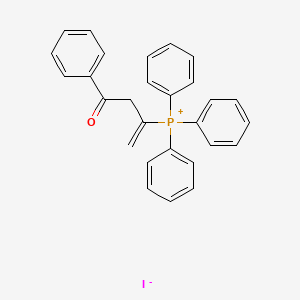
(4-Oxo-4-phenylbut-1-en-2-yl)(triphenyl)phosphanium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Oxo-4-phenylbut-1-en-2-yl)(triphenyl)phosphanium iodide is a chemical compound known for its unique structure and properties It is composed of a phenyl group attached to a butenone moiety, which is further connected to a triphenylphosphanium iodide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Oxo-4-phenylbut-1-en-2-yl)(triphenyl)phosphanium iodide typically involves the reaction of triphenylphosphine with an appropriate precursor, such as a phenylbutenone derivative. The reaction is often carried out in the presence of a suitable solvent and under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Oxo-4-phenylbut-1-en-2-yl)(triphenyl)phosphanium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The phenyl and triphenylphosphanium groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-Oxo-4-phenylbut-1-en-2-yl)(triphenyl)phosphanium iodide is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical transformations, making it a valuable tool for chemists .
Biology and Medicine
Its ability to form adducts with coenzyme A (CoA) makes it a useful inhibitor in biochemical pathways .
Industry
In industry, the compound can be used in the development of new materials and as a catalyst in various chemical processes. Its reactivity and stability make it suitable for industrial applications where specific chemical transformations are required .
Mécanisme D'action
The mechanism of action of (4-Oxo-4-phenylbut-1-en-2-yl)(triphenyl)phosphanium iodide involves its interaction with molecular targets such as enzymes. For example, it can inhibit the enzyme 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB) by forming an adduct with CoA. This interaction disrupts the enzyme’s function, leading to the inhibition of the menaquinone biosynthesis pathway in bacteria .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Oxo-4-phenylbut-2-enoates: These compounds share a similar structure and also form adducts with CoA, inhibiting the same enzyme.
Triphenylphosphonium derivatives: These compounds have similar reactivity and applications due to the presence of the triphenylphosphonium group.
Uniqueness
(4-Oxo-4-phenylbut-1-en-2-yl)(triphenyl)phosphanium iodide is unique due to its specific combination of a phenylbutenone moiety with a triphenylphosphanium iodide group. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
141973-82-2 |
|---|---|
Formule moléculaire |
C28H24IOP |
Poids moléculaire |
534.4 g/mol |
Nom IUPAC |
(4-oxo-4-phenylbut-1-en-2-yl)-triphenylphosphanium;iodide |
InChI |
InChI=1S/C28H24OP.HI/c1-23(22-28(29)24-14-6-2-7-15-24)30(25-16-8-3-9-17-25,26-18-10-4-11-19-26)27-20-12-5-13-21-27;/h2-21H,1,22H2;1H/q+1;/p-1 |
Clé InChI |
ZYZWABXILLTJIZ-UHFFFAOYSA-M |
SMILES canonique |
C=C(CC(=O)C1=CC=CC=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-Chlorophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12532385.png)
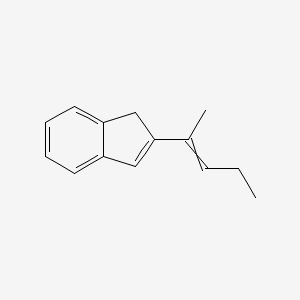
![2-{[(Thiophen-3-yl)acetyl]oxy}ethyl 2-methylprop-2-enoate](/img/structure/B12532402.png)

![1,1'-{1,2-Bis[3-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene](/img/structure/B12532416.png)
![6-Phenyl-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12532417.png)
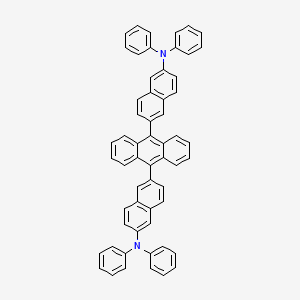
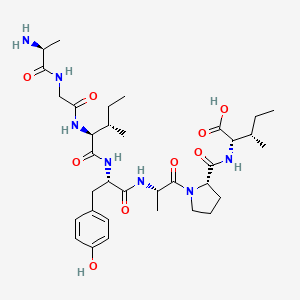

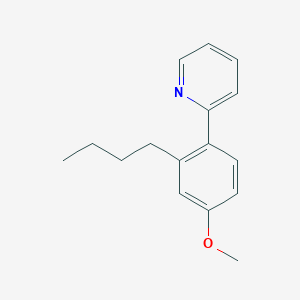
![2,2'-[(2,4-Dimethylcyclohexyl)methylene]bis(4,6-dimethylphenol)](/img/structure/B12532462.png)
![2',3',4'-Trichloro-2,3,4,5-tetrahydro[1,1'-biphenyl]-2,3-diol](/img/structure/B12532470.png)
